Methyl 5-acetoxy-1H-indazole-7-carboxylate
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Overview
Description
Methyl 5-acetoxy-1H-indazole-7-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetoxy group at the 5-position and a carboxylate ester at the 7-position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetoxy-1H-indazole-7-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and condensation reactions.
Introduction of Functional Groups: The acetoxy group can be introduced via acetylation of the corresponding hydroxy derivative using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 5-acetoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Methyl 5-acetoxy-1H-indazole-7-carboxylate can be compared with other indazole derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both acetoxy and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activities compared to other indazole derivatives .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-acetyloxy-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-8-3-7-5-12-13-10(7)9(4-8)11(15)16-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
UNWPOQKLOLNGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)C(=O)OC)NN=C2 |
Origin of Product |
United States |
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